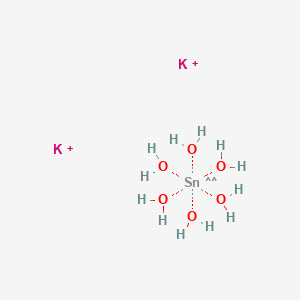
Dipotassiumhexahydroxystannate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassiumhexahydroxystannate, with the chemical formula K₂[Sn(OH)₆], is a compound of tin in its +4 oxidation state. It is a white, water-soluble solid that is often used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassiumhexahydroxystannate can be synthesized through the reaction of potassium hydroxide (KOH) with tin(IV) oxide (SnO₂). The reaction typically occurs in an aqueous medium and can be represented by the following equation:
SnO2+2KOH+2H2O→K2[Sn(OH)6]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as filtration, crystallization, and drying to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Dipotassiumhexahydroxystannate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different tin compounds.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other metal salts. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting it with hydrochloric acid (HCl) can produce tin(IV) chloride (SnCl₄) and potassium chloride (KCl).
Scientific Research Applications
Dipotassiumhexahydroxystannate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.
Biology: It is employed in biological studies to investigate the effects of tin compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or diagnostic agents.
Industry: It is used in the manufacturing of ceramics, glass, and other materials due to its unique properties.
Mechanism of Action
The mechanism by which dipotassiumhexahydroxystannate exerts its effects involves its interaction with various molecular targets and pathways. For example, in biological systems, it can interact with proteins and enzymes, potentially altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to dipotassiumhexahydroxystannate include:
- Sodium stannate (Na₂[Sn(OH)₆])
- Ammonium stannate ((NH₄)₂[Sn(OH)₆])
- Calcium stannate (Ca[Sn(OH)₆])
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its solubility in water and ability to form stable complexes with various ligands distinguish it from other similar compounds.
Properties
Molecular Formula |
H12K2O6Sn+2 |
|---|---|
Molecular Weight |
305.00 g/mol |
InChI |
InChI=1S/2K.6H2O.Sn/h;;6*1H2;/q2*+1;;;;;;; |
InChI Key |
MZWBMKMMWRXMNK-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.O.O.[K+].[K+].[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















